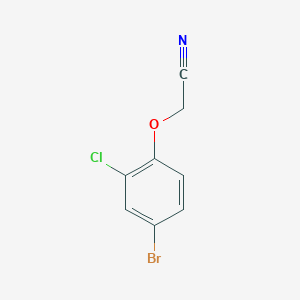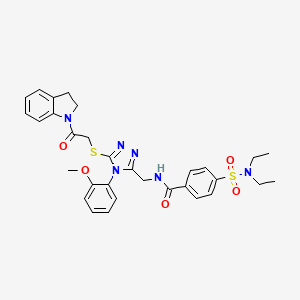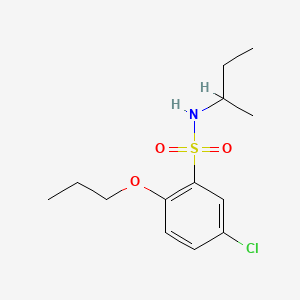
2-(4-Bromo-2-chlorophenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-2-chlorophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Techniques
2-(4-Bromo-2-chlorophenoxy)acetonitrile and its related compounds have been extensively used and studied in analytical chemistry for various applications. For instance, the analytical determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum utilized a high-performance liquid chromatography (HPLC) method with UV detection. This method, applied to pharmacokinetic studies, showcases the importance of these compounds in understanding the behavior of herbicides and similar substances within biological systems (Chen et al., 2018). Similarly, the electrochemical oxidation of 4-bromoaniline and its derivatives in acetonitrile solution has been studied to understand the behavior of these compounds during electrochemical processes (Kádár et al., 2001).
Environmental Studies
The study of this compound and related compounds also extends to environmental sciences. The rapid analysis of 2,4-D in soil samples using modified Soxhlet apparatus and HPLC with UV detection highlights the compound's relevance in environmental monitoring and the study of herbicide residues in agricultural soils (Kashyap et al., 2005). Furthermore, the presence of bromide during chlorine disinfection of sewage secondary effluent was found to promote an increase in antiestrogenic activity, indicating the complex interactions and transformations these compounds undergo in water treatment processes (Wu et al., 2014).
Material Science and Chemistry
The solubility of related compounds, such as 2-(2,4,6-Trichlorophenoxy)ethyl Bromide, in various solvents has been measured, providing essential data for the use of these compounds in different industrial applications and chemical syntheses (Lei et al., 2011). Moreover, the photoelectrochemical dechlorination of phenols in acetonitrile solution at platinum electrodes offers insights into potential green routes for the dechlorination of chlorophenols, relevant in both environmental and synthetic chemistry fields (Davies et al., 2002).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJCXGUCZBOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)


![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)
![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)



